molecular formula C10H10BrNO B8334654 2-(3-Bromopropoxy)benzonitrile

2-(3-Bromopropoxy)benzonitrile

Cat. No.: B8334654
M. Wt: 240.10 g/mol
InChI Key: CGTGMRIOAZJUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopropoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 3-bromopropoxy group at the ortho position. The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₁₀BrNO, with a molar mass of 256.10 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitrile group (-C≡N) and the brominated alkoxy chain, which facilitate nucleophilic substitution reactions .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(3-bromopropoxy)benzonitrile

InChI

InChI=1S/C10H10BrNO/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7H2

InChI Key

CGTGMRIOAZJUQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Variations

  • 4-(3-Bromopropoxy)benzonitrile: This para-substituted analog (C₁₀H₁₀BrNO) shares the same functional groups but exhibits distinct electronic and steric properties.
  • 2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4): The branched alkoxy chain (2-methylpropoxy) and bromine at the ortho position introduce steric bulk, which may hinder reactivity in certain transformations. This compound is noted for its applications in agrochemical intermediates .

Table 1: Substituent Position and Properties

Compound Substituent Position Molecular Weight (g/mol) Key Applications
2-(3-Bromopropoxy)benzonitrile Ortho 256.10 Pharmaceutical synthesis
4-(3-Bromopropoxy)benzonitrile Para 256.10 Organic intermediates
2-Bromo-6-(2-methylpropoxy)benzonitrile Ortho 272.15 Agrochemical synthesis

Halogen and Alkoxy Chain Modifications

  • 2-(4-Chloromethylphenyl)benzonitrile : Replacing bromine with chlorine alters reactivity. Chlorine’s lower atomic radius and electronegativity reduce leaving-group ability in nucleophilic substitutions. This compound is used in valsartan drug synthesis, where precise halogen selection impacts metabolic stability .
  • 4-((7-(4-Bromobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile (Compound 12a): Extending the alkoxy chain to four carbons (bromobutoxy) increases lipophilicity, enhancing membrane permeability in anti-cholestasis agents. This contrasts with the shorter 3-bromopropoxy chain in the parent compound, which balances solubility and reactivity .

Table 2: Halogen and Chain-Length Effects

Compound Halogen Alkoxy Chain Length Key Property
This compound Br 3 Moderate lipophilicity, high reactivity
2-(4-Chloromethylphenyl)benzonitrile Cl N/A Enhanced metabolic stability
Compound 12a (Bromobutoxy derivative) Br 4 Increased lipophilicity

Functional Group Additions

  • 2,6-bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS 175204-13-4): The trifluoroethoxy groups introduce strong electron-withdrawing effects, polarizing the aromatic ring and altering reaction pathways. This compound’s applications include specialized pharmaceuticals requiring fluorinated motifs .
  • 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile : The ketone group adjacent to bromine adds a site for further functionalization (e.g., Grignard reactions), distinguishing it from this compound, which lacks such a reactive center .

Table 3: Functional Group Impact

Compound Additional Functional Groups Key Reactivity/Application
This compound None Nucleophilic substitution reactions
2,6-bis(trifluoroethoxy)-3-bromobenzonitrile Trifluoroethoxy Fluorinated drug synthesis
3-(1-Bromo-2-oxopropyl)-...benzonitrile Ketone Multi-step synthetic routes

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